molecular formula C10H15NO5Si B14416643 Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate CAS No. 86208-63-1

Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate

Katalognummer: B14416643
CAS-Nummer: 86208-63-1
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: MDNXSRJRENQTML-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is an organic compound characterized by the presence of a cyano group, a trimethylsilyl group, and ester functionalities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate can be synthesized through a crossed Claisen condensation reaction. This involves the reaction of diethyl oxalate with methyl cyanoacetate in the presence of magnesium methoxide . The reaction conditions typically require an inert atmosphere and controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate undergoes various types of chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Condensation Reactions: The compound can participate in further condensation reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry:

    Material Science: Can be used in the synthesis of novel materials with specific properties.

Wirkmechanismus

The mechanism of action of Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate involves its ability to undergo various chemical reactions due to the presence of reactive functional groups. The cyano group and ester functionalities make it a versatile intermediate in organic synthesis. The trimethylsilyl group can act as a protecting group, allowing selective reactions to occur at other sites in the molecule.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Dimethyl 2-cyano-3-[(trimethylsilyl)oxy]but-2-enedioate is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the molecule. This makes it a valuable intermediate in organic synthesis and other applications.

Eigenschaften

CAS-Nummer

86208-63-1

Molekularformel

C10H15NO5Si

Molekulargewicht

257.31 g/mol

IUPAC-Name

dimethyl 2-cyano-3-trimethylsilyloxybut-2-enedioate

InChI

InChI=1S/C10H15NO5Si/c1-14-9(12)7(6-11)8(10(13)15-2)16-17(3,4)5/h1-5H3

InChI-Schlüssel

MDNXSRJRENQTML-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C(=C(C(=O)OC)O[Si](C)(C)C)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.